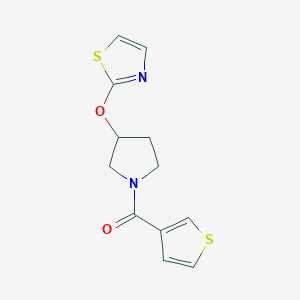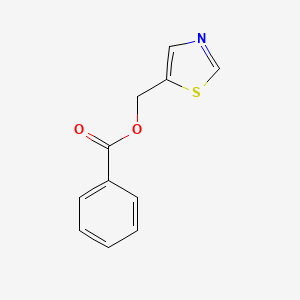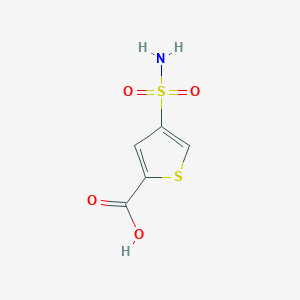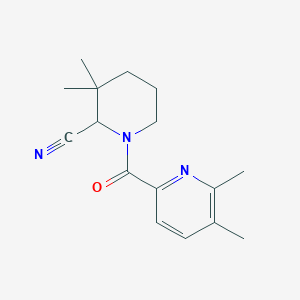![molecular formula C20H22FN7O3 B2402130 4-(4-(3-(3-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-4-oxobutanoato de etilo CAS No. 920388-94-9](/img/structure/B2402130.png)
4-(4-(3-(3-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-4-oxobutanoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C20H22FN7O3 and its molecular weight is 427.44. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles han captado una atención significativa en el descubrimiento de fármacos debido a sus propiedades únicas. Estas incluyen alta estabilidad química, carácter aromático y capacidad de enlace de hidrógeno. Varios compuestos medicinales que contienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamida, el antibiótico cefalosporínico de amplio espectro cefatrizina y el fármaco anticancerígeno carboxiamidotriazol .
Síntesis orgánica
La síntesis de 1,2,3-triazoles ha sido objeto de una extensa investigación. Existen varias metodologías para preparar este importante andamiaje, que incluyen:
Química de polímeros
Los 1,2,3-triazoles encuentran aplicaciones en la química de polímeros. Su incorporación a las cadenas principales de los polímeros puede mejorar las propiedades del material, como la resistencia mecánica, la estabilidad térmica y la solubilidad. Por ejemplo, los ribonucleósidos modificados con triazol exhibieron una mayor actividad antitumoral .
Bioconjugación y biología química
Los 1,2,3-triazoles sirven como enlaces versátiles para la bioconjugación. Los investigadores los utilizan para unir biomoléculas (por ejemplo, proteínas, péptidos y ácidos nucleicos) a otras entidades, lo que permite la administración y la obtención de imágenes dirigidas de fármacos. El enfoque de "química clic" facilita una bioconjugación eficiente .
Imagen fluorescente
Las sondas fluorescentes que contienen 1,2,3-triazoles son herramientas valiosas para la obtención de imágenes celulares. Su estabilidad, baja citotoxicidad y propiedades de fluorescencia sintonizable las hacen adecuadas para visualizar procesos biológicos dentro de células vivas.
En resumen, el compuesto "4-(4-(3-(3-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-4-oxobutanoato de etilo" tiene un gran potencial en estos diversos campos, lo que lo convierte en un tema intrigante para futuras investigaciones y desarrollos
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit usp28 , a ubiquitin-specific protease involved in various cellular processes including cell cycle progression and DNA damage response .
Mode of Action
It’s worth noting that many triazolo[4,5-d]pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially disrupt normal cellular processes and lead to various biological effects.
Biochemical Pathways
Given the potential inhibition of usp28 , it could be inferred that the compound may affect pathways related to cell cycle progression and DNA damage response.
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been summarized , suggesting potential similarities in the pharmacokinetic properties of this compound.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures, such as triazolothiadiazines, have been shown to interact with various enzymes and proteins . These interactions often involve hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .
Cellular Effects
Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . These effects are likely mediated through interactions with various cellular proteins and enzymes .
Molecular Mechanism
It is likely that the compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit high thermal stability .
Dosage Effects in Animal Models
The effects of ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate at different dosages in animal models have not been studied. Related compounds have shown significant anticonvulsant activity at certain dosages .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been shown to have a remarkable measured density , which may influence their distribution within cells and tissues.
Subcellular Localization
Related compounds have been shown to interact with various subcellular structures .
Propiedades
IUPAC Name |
ethyl 4-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O3/c1-2-31-17(30)7-6-16(29)26-8-10-27(11-9-26)19-18-20(23-13-22-19)28(25-24-18)15-5-3-4-14(21)12-15/h3-5,12-13H,2,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKYZMIFCMEKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)



![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)
![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2402063.png)
![ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2402064.png)

![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)
